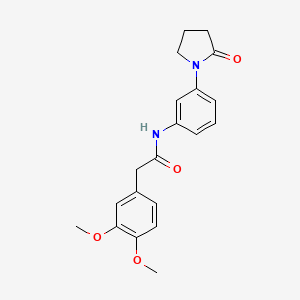
2-(3,4-dimethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22N2O4 and its molecular weight is 354.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Compounds structurally related to 2-(3,4-dimethoxyphenyl)-N-(3-(2-oxopyrrolidin-1-yl)phenyl)acetamide have shown promising results in anticancer studies. For instance, derivatives synthesized from related scaffolds demonstrated cytotoxic activity against breast cancer cell lines, indicating their potential as anticancer agents (Saeedian Moghadam & Amini, 2018). Additionally, novel 5-oxopyrrolidine derivatives were explored for their anticancer and antimicrobial activities, showing potent effects against specific cancer cell lines and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022).
Corrosion Inhibition
Another interesting application is in the field of corrosion science, where derivatives of similar compounds have been investigated as corrosion inhibitors. A study on 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives highlighted their efficacy in protecting steel against corrosion in acidic and oil medium environments, showcasing the compound's utility beyond pharmaceuticals (Yıldırım & Cetin, 2008).
Enzyme Inhibition
Compounds structurally related to this compound have also been explored for their enzyme inhibition properties. A dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes showed significant antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activity in animal models, indicating potential therapeutic applications in treating inflammation and related disorders (Laufer et al., 1994).
Material Science
In material science, compounds with similar structures have been utilized in the synthesis of novel polyimides and poly(amide-imide) materials. These materials are noted for their thermal stability and solubility in polar solvents, making them suitable for advanced applications in electronics and coatings (Mansoori et al., 2012).
Molecular Docking Studies
Molecular docking studies of related compounds have provided insights into their potential as anticancer drugs. For example, a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated its anticancer activity through in silico modeling targeting the VEGFr receptor, suggesting a pathway for the development of new anticancer agents (Sharma et al., 2018).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-9-8-14(11-18(17)26-2)12-19(23)21-15-5-3-6-16(13-15)22-10-4-7-20(22)24/h3,5-6,8-9,11,13H,4,7,10,12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGUWXEFAMDLVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3CCCC3=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

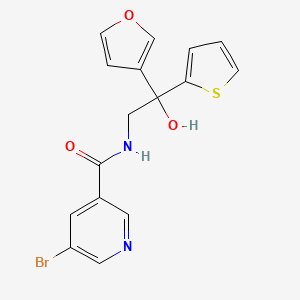
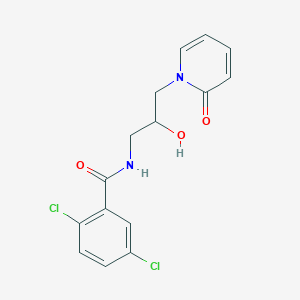
![Methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-(4-hydroxyphenyl)acetate](/img/structure/B2905049.png)
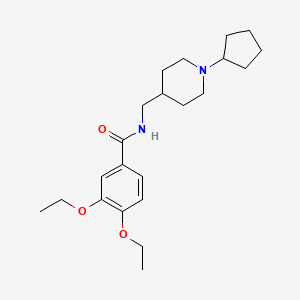

![2-chloro-6-fluoro-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2905056.png)
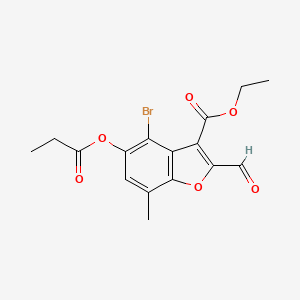
![2-[3-(6-Chloropyridine-3-sulfonamido)phenyl]acetic acid](/img/structure/B2905058.png)

![3-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-2,1-benzoxazole](/img/structure/B2905062.png)
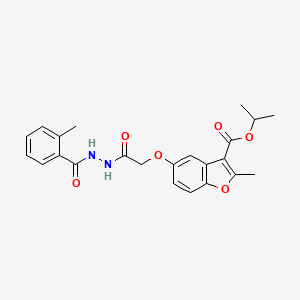
![2-(3-(p-tolylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2905065.png)
![(E)-4-(2-cyano-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)vinyl)-2-methoxyphenyl acetate](/img/structure/B2905066.png)
